

Toxicological Profile of Hexachloroethane-13C: An In-depth Technical Guide

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Compound of Interest

Compound Name: Hexachloroethane-13C

Cat. No.: B1340454

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Disclaimer: No direct toxicological studies have been conducted on **Hexachloroethane-13C**. This document provides a comprehensive toxicological profile of unlabeled hexachloroethane, which is considered a suitable surrogate for the 13C-labeled compound. The minor increase in atomic mass due to the stable isotope is not expected to significantly alter the toxicological properties of the molecule.

Hexachloroethane is a halogenated hydrocarbon that has been used in various industrial and military applications, including as a degassing agent in aluminum smelting, in smoke-producing devices, and as a veterinary anthelmintic.^{[1][2]} This guide summarizes the key toxicological findings for hexachloroethane to inform researchers, scientists, and drug development professionals.

Acute Toxicity

Hexachloroethane exhibits low to moderate acute toxicity depending on the route of exposure. The primary effects of acute exposure are central nervous system depression and irritation of the skin, eyes, and respiratory tract.^{[1][3]}

Table 1: Acute Toxicity of Hexachloroethane

| Species | Route of Exposure | Parameter | Value | Reference |
|------------|---------------------|-----------|---------------------------|-----------|
| Rat | Oral | LD50 | 4,460 mg/kg | [4] |
| Guinea Pig | Oral | LD50 | 4,970 mg/kg | [5] |
| Rabbit | Dermal | LD50 | 32,000 mg/kg | [4] |
| Rat | Inhalation (8-hour) | LC50 | > 260 ppm (no deaths) | [5][6] |
| Rat | Inhalation (8-hour) | LC50 | 5,900 ppm (2 of 6 deaths) | [5][6] |

Subchronic and Chronic Toxicity

Repeated exposure to hexachloroethane can lead to more severe effects, primarily targeting the liver and kidneys.[3] Neurological effects have also been observed in animal studies.[6]

Table 2: Subchronic and Chronic Toxicity of Hexachloroethane

| Species | Route of Exposure | Duration | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
|--------------|-------------------|----------|---------------|---------------|--|-----------|
| Rat | Inhalation | 6 weeks | 48 ppm | 260 ppm | Respiratory irritation, increased relative testes weights | [5][6] |
| Dog | Inhalation | 6 weeks | 48 ppm | 260 ppm | Neurologic al impairment (tremors) | [6] |
| Rat | Gavage | 13 weeks | 375 mg/kg/day | 750 mg/kg/day | Increased liver, heart, kidney, and brain weights; renal toxicity in males | [7] |
| Rat (Male) | Gavage | 2 years | 10 mg/kg/day | 20 mg/kg/day | Renal tubular adenomas and carcinomas | [8] |
| Rat (Female) | Gavage | 2 years | 160 mg/kg/day | - | No compound-related carcinogenic effects | [8] |

Carcinogenicity

The carcinogenicity of hexachloroethane has been evaluated by several regulatory agencies. The International Agency for Research on Cancer (IARC) has classified it as "not classifiable as to its carcinogenicity in people" (Group 3).^[6] The U.S. Environmental Protection Agency (EPA) has classified it as a "possible human carcinogen" (Group C).^{[1][6]} The Department of Health and Human Services has determined that it "may reasonably be anticipated to be a carcinogen".^[6] These classifications are primarily based on animal studies that have shown an increased incidence of liver tumors in mice and kidney tumors in male rats.^{[1][8]}

Genotoxicity

The genotoxicity of hexachloroethane has been evaluated in a variety of in vitro and in vivo assays. The overall evidence suggests that hexachloroethane is not a potent mutagen.

Table 3: Genotoxicity of Hexachloroethane

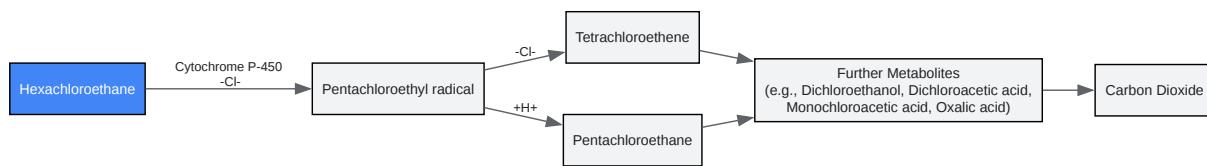
| Test System | End Point | Result with Metabolic Activation | Result without Metabolic Activation | Reference |
|-----------------------------------|---------------------------|----------------------------------|-------------------------------------|-----------|
| Salmonella typhimurium | Gene mutation | Negative | Negative | |
| Chinese Hamster Ovary (CHO) cells | Chromosomal aberrations | Not Reported | Negative | [8] |
| Chinese Hamster Ovary (CHO) cells | Sister chromatid exchange | Not Reported | Positive | [8] |
| Drosophila melanogaster | Gene mutation | Not Applicable | Positive | [8] |
| Yeast | Gene mutation | Not Applicable | Positive | [8] |
| In vivo mouse liver | DNA binding | Not Applicable | Positive | [8] |

Reproductive and Developmental Toxicity

There is limited data on the reproductive and developmental toxicity of hexachloroethane. In a study with rats exposed via inhalation during gestation, maternal toxicity was observed at concentrations of 48 and 260 ppm, but there were no embryotoxic or fetotoxic effects.^{[5][6]} No significant skeletal or soft tissue abnormalities were observed in the offspring.^[5]

Metabolism

Hexachloroethane is metabolized in the liver primarily through reductive dechlorination mediated by cytochrome P-450 enzymes.^[5] The initial metabolites are tetrachloroethene and pentachloroethane.^[6] Further metabolism can lead to the formation of other chlorinated compounds.



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Metabolic pathway of hexachloroethane.

Experimental Protocols

National Toxicology Program (NTP) Carcinogenesis Bioassay in Rats (Gavage)

- Test Substance: Hexachloroethane (approximately 99% pure) in corn oil.
- Animal Model: F344/N rats.
- Dosing Regimen:
 - 16-Day Studies: Gavage administration with doses ranging from 187 to 3,000 mg/kg.
 - 13-Week Studies: Gavage administration with doses ranging from 47 to 750 mg/kg.

- 2-Year Studies: Gavage administration with doses of 0, 10, or 20 mg/kg/day for males and 0, 80, or 160 mg/kg/day for females, five days per week for 104 weeks.
- Endpoints Evaluated: Survival, body weight, clinical signs of toxicity, and histopathological examination of a comprehensive set of tissues and organs. Urinalysis was performed in the 13-week studies.
- Reference:[7]

Inhalation Toxicity Study (Weeks et al., 1979)

- Test Substance: Hexachloroethane vapor.
- Animal Models: Rats, guinea pigs, dogs, and quail.
- Dosing Regimen:
 - Acute Exposure: 8-hour exposure to 260 or 5,900 ppm.
 - Subchronic Exposure: 6 hours/day, 5 days/week for 6 weeks to 15, 48, or 260 ppm.
- Endpoints Evaluated: Mortality, clinical signs of toxicity (including neurological effects), body weight, organ weights, and histopathology of major organs.
- Reference:[5][6]

Conclusion

The toxicological profile of hexachloroethane indicates that it is a compound of moderate concern, particularly with repeated or chronic exposure. The primary target organs are the liver and kidneys, and there is evidence of carcinogenicity in animal models. While the genotoxic potential appears to be low, the available data on reproductive and developmental toxicity are limited. The metabolic pathway involves reductive dechlorination to reactive intermediates. This profile for unlabeled hexachloroethane serves as the most relevant and comprehensive source of toxicological information for **Hexachloroethane-13C** in the absence of direct studies on the labeled compound.

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